4-(2-Fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives, characterized by the presence of a fluorophenyl group and a hydroxyl group on the piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.
The compound can be synthesized from readily available precursors such as 4-fluoroaniline and piperidin-4-one. Its empirical formula is with a molecular weight of approximately 195.24 g/mol. The compound has been studied for its biological activities and potential therapeutic applications.
4-(2-Fluorophenyl)piperidin-4-ol is classified under organic compounds, specifically within the piperidine family. Piperidines are six-membered saturated heterocycles containing one nitrogen atom. This compound can also be categorized based on its functional groups, including amines and alcohols.
The synthesis of 4-(2-Fluorophenyl)piperidin-4-ol typically involves several key steps:
The reaction conditions may involve the use of solvents such as ethanol or ether and catalysts to enhance yield and purity. Continuous flow reactors may be employed in industrial settings for optimized production processes, ensuring higher efficiency and reduced reaction times.
The molecular structure of 4-(2-Fluorophenyl)piperidin-4-ol features a piperidine ring with a hydroxyl group at the 4-position and a fluorinated phenyl group at the 2-position. The structure can be represented as follows:
Data pertaining to the molecular structure includes:
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reactivity of 4-(2-Fluorophenyl)piperidin-4-ol is essential for its application in synthetic organic chemistry, especially in designing new pharmacologically active compounds.
The mechanism by which 4-(2-Fluorophenyl)piperidin-4-ol exerts its effects primarily involves interactions at the molecular level with biological targets:
Research indicates varying mechanisms depending on the target organism or disease model, highlighting its potential versatility as a therapeutic agent.
Relevant data from studies suggest that its physical properties may vary based on crystallization methods and purity levels.
Research continues into expanding the applications of 4-(2-Fluorophenyl)piperidin-4-ol within pharmaceutical development, particularly focusing on its efficacy against various diseases and conditions.
The ortho-fluorine position on the phenyl ring of 4-(2-fluorophenyl)piperidin-4-ol creates distinctive steric and electronic effects that govern molecular recognition. Crystallographic studies reveal that the ortho-fluorine induces a ~30° dihedral angle between the phenyl ring and piperidine plane, optimizing binding pocket complementarity in transporters and receptors [8]. This conformation facilitates CH···F hydrogen bonding (distance: 2.47–2.69 Å) with protein residues, enhancing binding stability versus meta- or para-fluorinated isomers [8].
In dopamine transporter (DAT) inhibition, the ortho-fluorine configuration confers ~5-fold selectivity for DAT over serotonin transporters (SERT) compared to non-fluorinated analogues, attributed to fluorine's electronegativity modulating the compound's electrostatic potential [5] [6]. Mutagenesis studies indicate this substituent preferentially engages Tyr156 and Phe320 in DAT's S1 binding pocket, reducing dissociation rates [4].
Table 1: Impact of Fluorine Position on Transporter Binding Affinity
Compound | Fluorine Position | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Ratio |
---|---|---|---|---|
4-(2-Fluorophenyl)piperidin-4-ol | ortho | 55.9 ± 6.08 | 268 ± 9.33 | 4.79 |
4-(3-Fluorophenyl)piperidin-4-ol | meta | 86.5 ± 35.6 | 397 ± 56.9 | 4.59 |
4-(4-Fluorophenyl)piperidin-4-ol | para | 108 ± 17.5 | 331 ± 34.6 | 3.06 |
Binding data from rat brain membranes [5]
The C4-hydroxyl group enables dual hydrogen bonding as both donor and acceptor, critical for anchoring ligands in biological targets. Removal of this group (e.g., to deoxy analogues) reduces ENT1 binding affinity by >50-fold, demonstrating its indispensability [1]. In DAT, the hydroxyl forms a salt bridge with Asp79 in the extracellular vestibule, slowing dissociation kinetics (t₁/₂ > 15 min vs. <5 min for non-hydroxylated analogues) [6].
pKa modulation via the hydroxyl (calculated pKa 9.2) enhances membrane permeability (LogP = 1.8) by balancing cationic piperidine nitrogen character. This facilitates CNS penetration, evidenced by multiparameter optimization (MPO) scores >4 for hydroxyl-containing analogues versus <3 for N-methylpiperidinium derivatives [4] [6]. Molecular dynamics simulations confirm the hydroxyl stabilizes the inward-facing conformation of DAT through water-mediated hydrogen bonds with Tyr335 [6].
Replacing the fluorophenyl ring with aliphatic groups (e.g., cyclohexyl) abolishes ENT inhibition (IC₅₀ >100 μM), underscoring aromaticity's necessity for π-stacking with Phe334 in ENT1's substrate-binding pocket [1]. In DAT inhibitors, biphenyl analogues exhibit ~10-fold higher affinity (Ki = 9–15 nM) versus alkyl-chain derivatives (Ki >100 nM) due to extended T-shaped π-π interactions with Phe155 [6].
However, naphthalene-containing analogues (e.g., FPMINT) show suboptimal metabolic stability (t₁/₂ <20 min in microsomes), whereas fluorophenyl derivatives maintain >60 min half-lives [1] [5]. This highlights the fluorophenyl moiety as a balanced pharmacophore: sufficiently aromatic for potency while resisting oxidative metabolism.
Table 2: Pharmacological Comparison of Aromatic vs. Aliphatic Analogues
Moiety Type | Representative Structure | DAT Ki (nM) | ENT1 IC₅₀ (μM) | Microsomal t₁/₂ (min) |
---|---|---|---|---|
Fluorophenyl (Aromatic) | 4-(2-Fluorophenyl)piperidin-4-ol | 55.9 | 0.83 | >60 |
Naphthalene (Aromatic) | FPMINT analogue | 230 | 0.12 | <20 |
Cyclohexyl (Aliphatic) | 4-Cyclohexylpiperidin-4-ol | >10,000 | >100 | >120 |
Data compiled from [1] [5] [6]
Halogen identity and position critically modulate ENT isoform selectivity. meta-Chlorination on the pendant phenyl ring boosts ENT1 affinity (IC₅₀ = 0.21 μM) over ENT2 (IC₅₀ = 1.7 μM), whereas ortho-fluorination enhances ENT2 selectivity (IC₅₀ ratio ENT2/ENT1 = 0.2) [1]. This divergence arises from ENT2's larger binding pocket accommodating ortho-substituents, while ENT1 prefers smaller meta-halogens.
Notably, halogen-free analogues show near-complete loss of ENT inhibition (>90% reduction), attributed to disrupted halogen bonding with Gly179/Gln174 in ENT1 and Ser414/Leu417 in ENT2 [1]. Bromine and iodine derivatives exhibit prolonged target residence (>30 min washout resistance) due to enhanced van der Waals contacts with hydrophobic subpockets, but suffer reduced solubility (LogP >3.5) [1].
meta-Methyl and para-ethoxymethyl groups on the phenyl ring elevate DAT affinity (Ki = 3–8 nM) by filling a hydrophobic cleft formed by Val152/Leu155 [4] [5]. Conversely, para-trifluoromethyl groups reduce affinity 10-fold (Ki = 190 nM) due to steric clash with Tyr156 [5].
In SAR studies of piperidine-based DAT inhibitors, para-fluorine analogues achieve optimal MPO scores (>5) by balancing DAT affinity (Ki = 25–56 nM), metabolic stability (t₁/₂ = 38–60 min), and hERG safety margins (IC₅₀ >10 μM) [5] [6]. Molecular modeling confirms para-substituents project toward extracellular loop 4 (EL4), where smaller halogens permit EL4 flexibility stabilizing inward-facing DAT conformations [6].
Table 3: Substituent Effects on DAT Binding and Selectivity
Substituent | Position | DAT Ki (nM) | SERT/DAT Ratio | Metabolic t₁/₂ (min) |
---|---|---|---|---|
Methyl | meta | 3.2 ± 0.9 | 641 | 60 |
Ethoxymethyl | para | 8.1 ± 1.5 | 78 | 45 |
Fluorine | para | 25.5 ± 6.95 | 10.90 | 38 |
Trifluoromethyl | para | 190 ± 47.9 | 8.58 | >120 |
Hydrogen | - | 31.5 ± 5.32 | 4.57 | 20 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0